6-Acetamidopyridine-3-carboxamide
Overview
Description
6-Acetamidopyridine-3-carboxamide, also known as N-Acetyl-6-aminonicotinamide, is a chemical compound that is widely used in scientific research. It is a derivative of nicotinamide, which is an essential nutrient for human health. This compound has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and molecular biology.
Mechanism of Action
The mechanism of action of 6-Acetamidopyridine-3-carboxamide is primarily based on its ability to act as a substrate for NAMPT. When this compound is metabolized by NAMPT, it is converted into nicotinamide mononucleotide (NMN), which is a key precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a vital coenzyme that is involved in various cellular processes, including energy metabolism, DNA repair, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role in the regulation of NAD+ metabolism. This compound has been shown to increase NAD+ levels in various cell types, including human cells, mouse cells, and yeast cells. This increase in NAD+ levels has been associated with various beneficial effects, including enhanced mitochondrial function, improved glucose metabolism, and increased resistance to oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Acetamidopyridine-3-carboxamide in lab experiments is its ability to increase NAD+ levels in cells. This property makes it an essential tool for studying the role of NAD+ in various cellular processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is essential to use appropriate dosages and experimental conditions to avoid any adverse effects.
Future Directions
There are several future directions for the research on 6-Acetamidopyridine-3-carboxamide. One of the most promising areas of research is the development of novel therapies for various diseases based on the modulation of NAD+ metabolism. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Additionally, further research is needed to understand the precise mechanisms of action of this compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a vital compound that has numerous applications in scientific research. Its ability to modulate NAD+ metabolism makes it an essential tool for studying various cellular processes and developing novel therapies for various diseases. However, further research is needed to understand its precise mechanisms of action and potential side effects in vivo.
Scientific Research Applications
6-Acetamidopyridine-3-carboxamide has been extensively used in scientific research for various applications. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a substrate for the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an essential enzyme that plays a crucial role in the regulation of cellular metabolism and energy production.
properties
IUPAC Name |
6-acetamidopyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5(12)11-7-3-2-6(4-10-7)8(9)13/h2-4H,1H3,(H2,9,13)(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQOHEZCURIUHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291400 | |
Record name | 6-acetamidopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77837-05-9 | |
Record name | NSC522600 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC75240 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-acetamidopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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